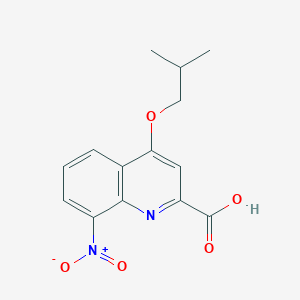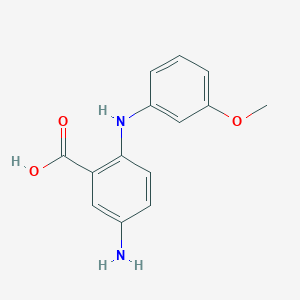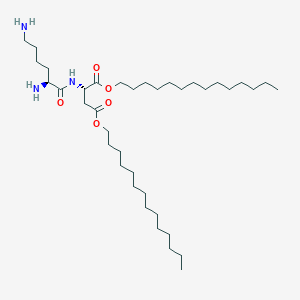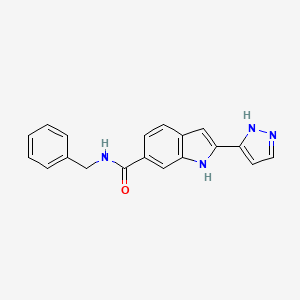![molecular formula C14H11NO B14219171 {4-[(Pyridin-3-yl)ethynyl]phenyl}methanol CAS No. 830329-24-3](/img/structure/B14219171.png)
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol is a chemical compound that features a pyridine ring attached to a phenyl ring through an ethynyl linkage, with a methanol group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Pyridin-3-yl)ethynyl]phenyl}methanol typically involves the coupling of a pyridine derivative with a phenylacetylene derivative. One common method is the Sonogashira coupling reaction, which uses palladium and copper catalysts to facilitate the formation of the carbon-carbon triple bond between the pyridine and phenyl rings. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triple bond can be reduced to form a single or double bond.
Substitution: The hydrogen atoms on the phenyl or pyridine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used for the reduction of the triple bond.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of 4-[(Pyridin-3-yl)ethynyl]benzaldehyde or 4-[(Pyridin-3-yl)ethynyl]benzoic acid.
Reduction: Formation of 4-[(Pyridin-3-yl)ethenyl]phenylmethanol or 4-[(Pyridin-3-yl)ethyl]phenylmethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of {4-[(Pyridin-3-yl)ethynyl]phenyl}methanol involves its interaction with specific molecular targets. The ethynyl linkage and the presence of the pyridine ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The methanol group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biological pathways, leading to the observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Pyridin-2-yl)ethynyl]phenylmethanol
- 4-[(Pyridin-4-yl)ethynyl]phenylmethanol
- 4-[(Pyridin-3-yl)ethynyl]benzyl alcohol
Uniqueness
{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and selectivity towards biological targets. The presence of the methanol group also provides additional functionalization possibilities, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
830329-24-3 |
|---|---|
Molekularformel |
C14H11NO |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
[4-(2-pyridin-3-ylethynyl)phenyl]methanol |
InChI |
InChI=1S/C14H11NO/c16-11-14-7-4-12(5-8-14)3-6-13-2-1-9-15-10-13/h1-2,4-5,7-10,16H,11H2 |
InChI-Schlüssel |
SHSBSAZHWHUONA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C#CC2=CC=C(C=C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Benzoyl chloride, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14219105.png)


![Benzenesulfonamide, 2,5-dichloro-N-[4-(2,4,6-trichlorophenoxy)phenyl]-](/img/structure/B14219117.png)
![1-[(4-Bromophenyl)ethynyl]-3-iodobenzene](/img/structure/B14219120.png)

![2-Thiophenecarboxamide, N-[2,4,6-trimethyl-3-(1-pyrrolidinyl)phenyl]-](/img/structure/B14219148.png)


